
1-Benzyl-5,5-dimethylpyrrolidin-3-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Benzyl-5,5-dimethylpyrrolidin-3-one hydrochloride” is a chemical compound with the CAS Number: 1909308-53-7 . It has a molecular weight of 239.74 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H17NO.ClH/c1-13(2)8-12(15)10-14(13)9-11-6-4-3-5-7-11;/h3-7H,8-10H2,1-2H3;1H . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 239.74 . More specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources .Applications De Recherche Scientifique
Chemical Reactions and Synthesis
- 1-Benzyl-5,5-dimethylpyrrolidin-3-one hydrochloride has been involved in acid-catalyzed rearrangement reactions. Specifically, 1-benzyl-2-methyl-3-piperidone rearranges to 1-benzyl-2-acetylpyrrolidine under certain conditions, suggesting its utility in synthesizing structurally unique molecules (Zhao et al., 2006).
- The compound has also been used as a starting material in alkylation and ring closure reactions, demonstrating its versatility in creating a diverse library of structurally varied compounds (Roman, 2013).
Pharmacology and Drug Development
- In pharmacological research, derivatives of this compound have been identified as nonpeptidic agonists for the urotensin-II receptor, indicating its potential as a lead compound in drug discovery (Croston et al., 2002).
Catalysis and Process Optimization
- The compound has been part of investigations in the catalytic hydrogenation process, where its derivatives have been used to study the optimal reaction conditions, demonstrating its role in fine-tuning chemical synthesis processes (Samardžić & Zrnčević, 2012).
Structural Analysis and Design
- Structurally related derivatives have been analyzed for their diastereoselectivity in cyclization reactions, which is crucial for understanding the stereochemistry in synthetic organic chemistry (Crich & Ranganathan, 2002).
- Another derivative underwent structural characterization and theoretical studies, indicating the importance of these compounds in understanding molecular structure and properties (Louroubi et al., 2019).
Mécanisme D'action
Safety and Hazards
The compound is associated with several hazard statements including H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Orientations Futures
Propriétés
IUPAC Name |
1-benzyl-5,5-dimethylpyrrolidin-3-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-13(2)8-12(15)10-14(13)9-11-6-4-3-5-7-11;/h3-7H,8-10H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTSACIHFNKHEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CN1CC2=CC=CC=C2)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-Methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-phenylacetamide](/img/structure/B2418753.png)
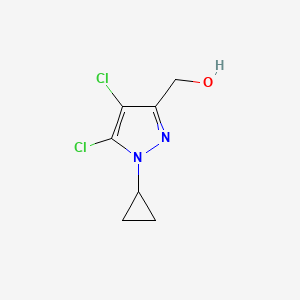
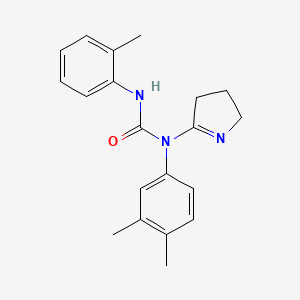
![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2418757.png)
![1-{1-[2-(2,5-Dioxopyrrolidin-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2418758.png)
![2-Amino-4-(3-chlorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2418759.png)
![2-[1-(2-chloropyridin-4-yl)-N-methylformamido]-N-(3-acetamidophenyl)acetamide](/img/structure/B2418762.png)
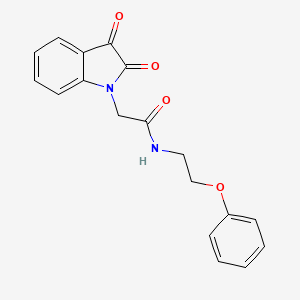
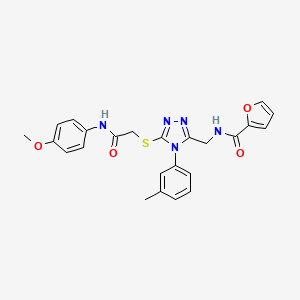
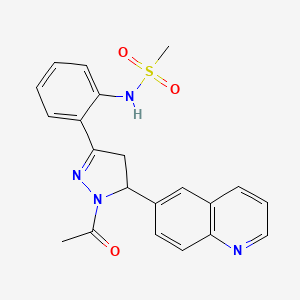


![6-acetyl-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2418774.png)

